molecular formula C6H12N2O2 B1289965 3-(2-Hydroxyethyl)piperazin-2-one CAS No. 936940-62-4

3-(2-Hydroxyethyl)piperazin-2-one

Cat. No. B1289965
CAS RN: 936940-62-4
M. Wt: 144.17 g/mol
InChI Key: BPSUTPWFOVDISE-UHFFFAOYSA-N
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Description

3-(2-Hydroxyethyl)piperazin-2-one is a compound with the empirical formula C6H12N2O2 and a molecular weight of 144.17 . It is a derivative of piperazine-2-one, which is a carboximidic acid .


Synthesis Analysis

The synthesis of piperazine derivatives, including 3-(2-Hydroxyethyl)piperazin-2-one, has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A specific synthesis method for 2-substituted chiral piperazines involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .


Chemical Reactions Analysis

Piperazine derivatives, including 3-(2-Hydroxyethyl)piperazin-2-one, can undergo various chemical reactions. For instance, the cyclization of 1,2-diamine derivatives with sulfonium salts leads to protected piperazines . Other reactions include the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .

Scientific Research Applications

Heterocyclic Building Blocks

3-(2-Hydroxyethyl)piperazin-2-one: serves as a versatile heterocyclic building block . Its structure allows for further functionalization, making it a valuable starting material in the synthesis of more complex molecules. This compound can undergo reactions such as alkylation, acylation, and sulfonation, providing a pathway to a diverse range of heterocyclic compounds.

Drug Discovery and Medicinal Chemistry

In medicinal chemistry, 3-(2-Hydroxyethyl)piperazin-2-one is used to create piperazine derivatives that are prevalent in pharmacological agents . These derivatives exhibit a wide range of therapeutic properties, including anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant effects. The piperazine moiety is a key component in several blockbuster drugs, enhancing pharmacokinetics and pharmacodynamics.

Catalysts in Polyurethane Production

This compound is utilized as an intermediate in the manufacture of catalysts for polyurethane production . The presence of the piperazine ring and hydroxyethyl group can influence the reactivity and selectivity of the catalysts, improving the efficiency of polyurethane foam formation.

Corrosion Inhibitors

3-(2-Hydroxyethyl)piperazin-2-one: is also applied in the synthesis of corrosion inhibitors . These inhibitors protect metals and alloys from corrosive processes by forming a protective layer that prevents the interaction of the metal surface with corrosive agents.

Surfactants and Emulsifiers

Due to its amphiphilic nature, this compound can be used to synthesize surfactants and emulsifiers . These substances are essential in reducing surface tension between liquids or between a liquid and a solid, which is crucial in industries like cosmetics, pharmaceuticals, and food production.

Synthetic Fibers

The chemical structure of 3-(2-Hydroxyethyl)piperazin-2-one makes it suitable for creating synthetic fibers . These fibers can have enhanced properties such as increased tensile strength, elasticity, and resistance to chemicals and heat.

Photoredox Catalysis

Recent advances in synthetic chemistry have highlighted the potential of 3-(2-Hydroxyethyl)piperazin-2-one in photoredox catalysis . This application involves the use of light to activate the piperazine ring, enabling C–H functionalization and the formation of new carbon-carbon or carbon-heteroatom bonds.

Biomolecular Research

In biomolecular research, 3-(2-Hydroxyethyl)piperazin-2-one can be used to modify peptides and proteins . The compound can react with amino groups, introducing the piperazine scaffold into biomolecules, which can alter their properties and functions for study.

Safety and Hazards

The safety data sheet for 1-(2-Hydroxyethyl)piperazine, a related compound, indicates that it causes skin irritation and serious eye damage . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs . Therefore, the development of new synthesis methods and the exploration of new applications for piperazine derivatives, including 3-(2-Hydroxyethyl)piperazin-2-one, are promising directions for future research .

properties

IUPAC Name

3-(2-hydroxyethyl)piperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c9-4-1-5-6(10)8-3-2-7-5/h5,7,9H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPSUTPWFOVDISE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40629739
Record name 3-(2-Hydroxyethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

936940-62-4
Record name 3-(2-Hydroxyethyl)-2-piperazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=936940-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2-Hydroxyethyl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40629739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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